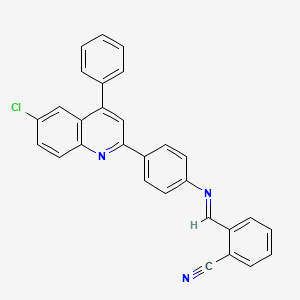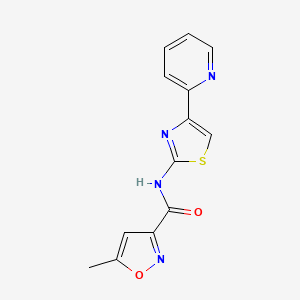
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, including the formation of the thiazole and isoxazole rings, followed by their coupling with the pyridine moiety. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling with Pyridine: The final step involves coupling the thiazole and isoxazole rings with a pyridine derivative through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity .
化学反应分析
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where nucleophiles replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
科学研究应用
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
作用机制
The mechanism of action of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .
相似化合物的比较
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide can be compared with other similar compounds, such as:
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound shares a similar thiazole and pyridine structure but differs in the substitution pattern and functional groups.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound features a thiazole ring and an oxadiazole ring, highlighting the versatility of thiazole derivatives in medicinal chemistry.
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound combines a pyridine ring with an oxadiazole ring, demonstrating similar biological activities and applications
属性
IUPAC Name |
5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-4-2-3-5-14-9/h2-7H,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJDEIMBNCNSHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
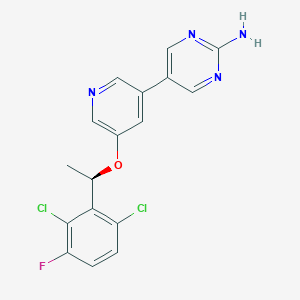
![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
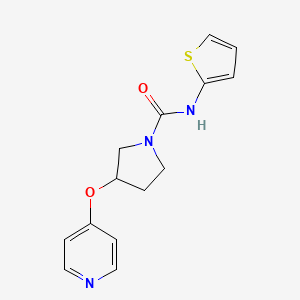
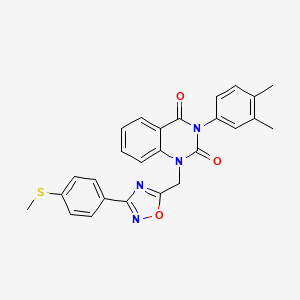
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/new.no-structure.jpg)
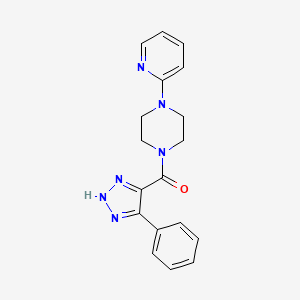
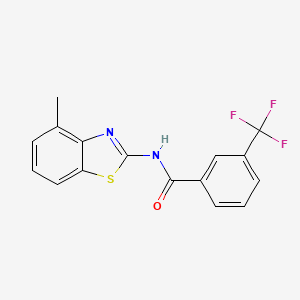

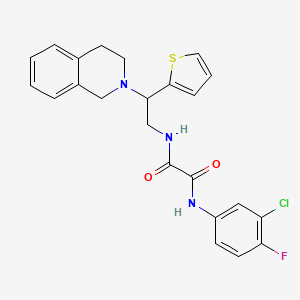
![N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2391567.png)

![6-cyclopropyl-2-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391570.png)
